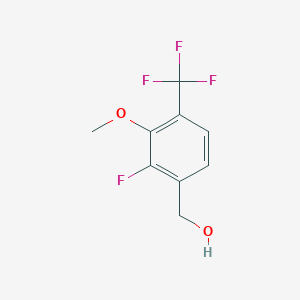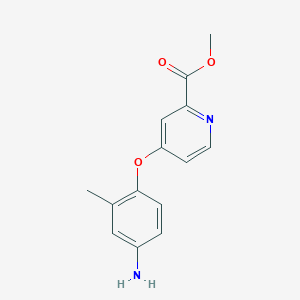
Methyl 4-(4-amino-2-methylphenoxy)picolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(4-amino-2-methylphenoxy)picolinate is an organic compound with the molecular formula C14H14N2O3 It is a derivative of picolinic acid and contains both an amino group and a methylphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-amino-2-methylphenoxy)picolinate typically involves the reaction of 4-amino-2-methylphenol with methyl 4-chloropicolinate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Methyl 4-(4-amino-2-methylphenoxy)picolinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methylphenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Methyl 4-(4-amino-2-methylphenoxy)picolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical products.
作用机制
The mechanism of action of Methyl 4-(4-amino-2-methylphenoxy)picolinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the picolinate moiety can chelate metal ions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- Methyl 4-aminopicolinate
- 4-amino-2-methylphenol
- Methyl 4-chloropicolinate
Uniqueness
Methyl 4-(4-amino-2-methylphenoxy)picolinate is unique due to the presence of both an amino group and a methylphenoxy group attached to the picolinate core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C14H14N2O3 |
|---|---|
分子量 |
258.27 g/mol |
IUPAC 名称 |
methyl 4-(4-amino-2-methylphenoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C14H14N2O3/c1-9-7-10(15)3-4-13(9)19-11-5-6-16-12(8-11)14(17)18-2/h3-8H,15H2,1-2H3 |
InChI 键 |
MGEKLAGTZMEXOX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N)OC2=CC(=NC=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (3S)-3-({[3-[(aminocarbonyl)amino]-5-(3-fluorophenyl)-2-thienyl]-carbonyl}amino)piperidine-1-carboxylate](/img/structure/B14030068.png)
![(3aS,8bR)-2-(6-cyclohexylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B14030069.png)
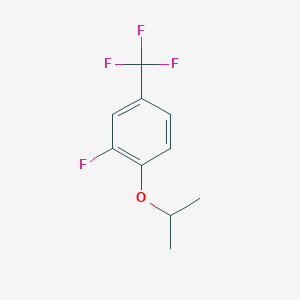

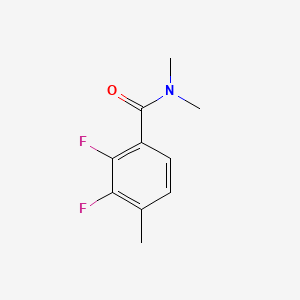
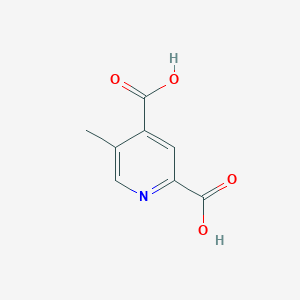

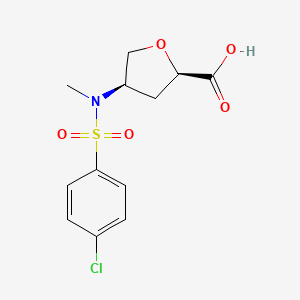
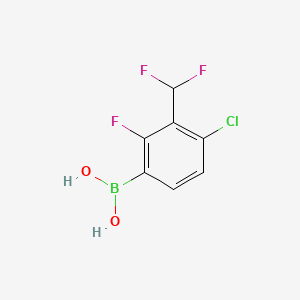



![N-[(2S)-1-hydroxy-4-methylpentan-2-yl]benzamide](/img/structure/B14030125.png)
